molecular formula C10H14Cl2N2O B7803886 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole CAS No. 252334-30-8

3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole

Cat. No.: B7803886
CAS No.: 252334-30-8
M. Wt: 249.13 g/mol
InChI Key: VBGWHOMQIHLKKL-UHFFFAOYSA-N
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Description

3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole is a synthetic organic compound characterized by the presence of two chloromethyl groups attached to a pyrazole ring, which is further substituted with an oxan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Chloromethyl Groups: The chloromethyl groups are introduced via chloromethylation reactions, which can be carried out using formaldehyde and hydrochloric acid or other chloromethylating agents.

    Attachment of the Oxan-2-yl Group: The oxan-2-yl group can be introduced through nucleophilic substitution reactions, where a suitable oxan-2-yl precursor reacts with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The presence of multiple reactive sites allows for the possibility of cyclization reactions, forming more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a carboxylated product.

Scientific Research Applications

3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of novel materials with unique properties, such as polymers or coordination complexes.

    Biological Studies: The compound’s reactivity and functional groups make it suitable for studying biochemical pathways and interactions.

    Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole: Characterized by the presence of two chloromethyl groups and an oxan-2-yl group.

    3,5-Bis(bromomethyl)-1-(oxan-2-yl)pyrazole: Similar structure but with bromomethyl groups instead of chloromethyl groups.

    3,5-Bis(chloromethyl)-1-(oxan-2-yl)imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both chloromethyl and oxan-2-yl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various research and industrial purposes.

Biological Activity

3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole is a compound belonging to the pyrazole family, which has gained attention due to its diverse biological activities. Pyrazole derivatives are widely recognized for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound this compound features a pyrazole ring substituted with chloromethyl groups and an oxane moiety. The synthesis typically involves the reaction of pyrazole derivatives with chloromethyl compounds under controlled conditions.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. A study indicated that certain pyrazole derivatives demonstrated high activity against E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli40 µg/mL
Similar Pyrazole DerivativeBacillus subtilis40 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown comparable effects to indomethacin in reducing carrageenan-induced edema in animal models .

Anticancer Properties

Recent studies have explored the anticancer activity of various pyrazole derivatives. For example, some compounds have been identified as inhibitors of specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The structural modifications on the pyrazole nucleus significantly influence their efficacy against cancer cells.

Study on Pyrazole Derivatives

In a comprehensive study on the biological activities of pyrazoles, researchers synthesized a series of compounds including this compound and assessed their activity against several biological targets. The study found that certain derivatives exhibited potent inhibition against monoamine oxidase (MAO), which is linked to neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational studies suggest that the compound may interact effectively with receptors involved in inflammation and cancer pathways .

Properties

IUPAC Name

3,5-bis(chloromethyl)-1-(oxan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2N2O/c11-6-8-5-9(7-12)14(13-8)10-3-1-2-4-15-10/h5,10H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGWHOMQIHLKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=CC(=N2)CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400289
Record name 1H-Pyrazole, 3,5-bis(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252334-30-8
Record name 1H-Pyrazole, 3,5-bis(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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